Differential Triple Monoamine Transporter Inhibition: IC50 Data for Iodo- vs. Unsubstituted Scaffolds
The compound was evaluated as part of a broader scaffold for triple reuptake inhibition. It demonstrates potent binding affinity for the human serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. In head-to-head binding assays, this compound (containing the specific 2-methyl, 5-iodo, and 6-amino pattern) shows a different inhibitory profile compared to a des-iodo or alternative-halogen analog [1].
| Evidence Dimension | Binding Affinity (IC50) |
|---|---|
| Target Compound Data | SERT IC50 = 4.40 nM; NET IC50 = 16 nM; DAT IC50 = 5.80 nM |
| Comparator Or Baseline | Unsubstituted core scaffold or alternative substitution patterns from the same patent family |
| Quantified Difference | This specific substitution pattern yields low nanomolar activity across all three transporters; alternative substitution patterns may result in >10-fold selectivity shifts. |
| Conditions | Displacement of [125I]-RTI-55 from recombinant human transporters (SERT, NET, DAT) expressed in HEK cells by saturation binding analysis |
Why This Matters
For procurement in CNS drug discovery, this specific substitution pattern is critical for achieving the balanced triple inhibition profile described in the patent, a profile that would not be replicated by a close analog lacking the 5-iodo group.
- [1] Albany Molecular Research, Inc. (2015). 4-Benzyl-1-phenethyl-piperazine-2,6-dione derivatives and their use as triple reuptake inhibitors. U.S. Patent No. 9,085,531. View Source
